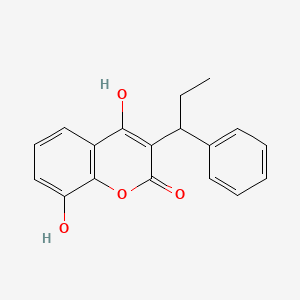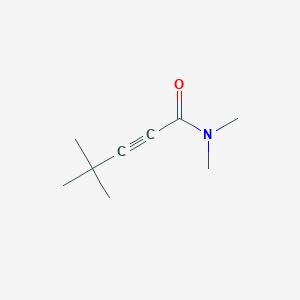![molecular formula C11H17N3O B14636602 N-{2-[(2-Aminoethyl)amino]ethyl}benzamide CAS No. 55468-07-0](/img/structure/B14636602.png)
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide: is an organic compound with the molecular formula C9H13N3O It is a derivative of benzamide, characterized by the presence of an aminoethyl group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}benzamide typically involves the reaction of benzoyl chloride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another molecule of ethylenediamine to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are required, but the presence of a base like triethylamine can facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:
Reactants: Benzoyl chloride and ethylenediamine.
Reaction Conditions: Controlled temperature and pressure to optimize yield.
Purification: The product is purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzamide moiety can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Cellular Uptake: The compound can be taken up by cells, where it exerts its effects on cellular processes.
Comparaison Avec Des Composés Similaires
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide can be compared with other similar compounds, such as:
N-(2-Aminoethyl)benzamide: Lacks the additional aminoethyl group, resulting in different chemical properties and reactivity.
N-(2-{[2-(2-Aminoethyl)amino]ethyl}amino)ethyl}benzamide: Contains an additional aminoethyl group, leading to increased complexity and potential for more diverse interactions.
N-(2-{[2-(2-Aminoethyl)amino]ethyl}amino)ethyl)dodecanamide: A longer alkyl chain, which affects its solubility and interaction with biological membranes.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research.
Propriétés
Numéro CAS |
55468-07-0 |
|---|---|
Formule moléculaire |
C11H17N3O |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-[2-(2-aminoethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H17N3O/c12-6-7-13-8-9-14-11(15)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2,(H,14,15) |
Clé InChI |
BFDUFENXIYFOQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


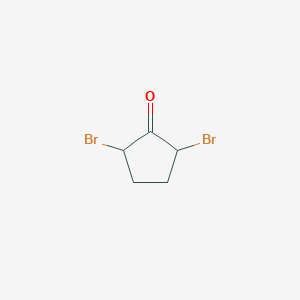
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
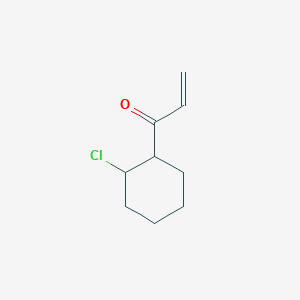
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
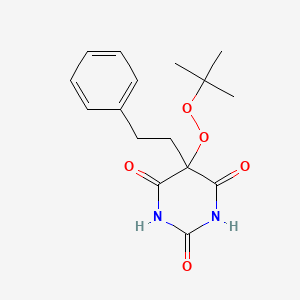

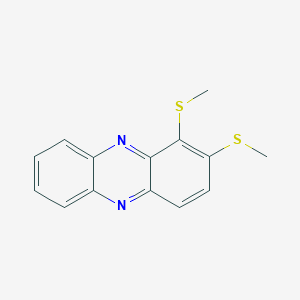

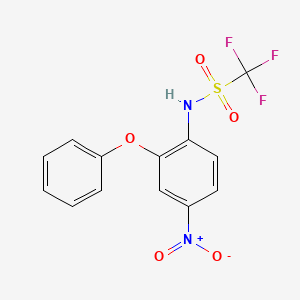
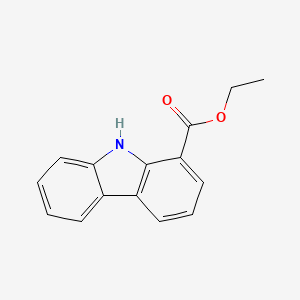
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
